An In-depth Technical Guide to Methyl 4-hydroxy-3,5-dimethylbenzoate
An In-depth Technical Guide to Methyl 4-hydroxy-3,5-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydroxy-3,5-dimethylbenzoate is a phenolic ester that holds interest within the scientific community for its potential applications in various fields, including pharmaceutical development. Its structure, characterized by a hydroxyl group and two methyl groups on the benzene ring, makes it a subject of investigation for its biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to Methyl 4-hydroxy-3,5-dimethylbenzoate, serving as a vital resource for researchers and professionals in drug development.
Chemical and Physical Properties
Methyl 4-hydroxy-3,5-dimethylbenzoate is a solid compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of approximately 180.20 g/mol .[1][2] Key identifiers for this compound are its CAS number, 34137-14-9.[1] While detailed experimental data on all physical properties are not extensively published, the available information is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.2005 g/mol | [1] |
| CAS Number | 34137-14-9 | [1] |
| Physical State | Solid | [1] |
| LogP | 1.79560 | [2] |
| PSA | 46.53000 | [2] |
Synthesis
A common and direct method for the synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate is the Fischer esterification of 4-hydroxy-3,5-dimethylbenzoic acid with methanol, typically catalyzed by a strong acid.[3]
Experimental Protocol: Synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate[4]
Materials:
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3,5-dimethyl-4-hydroxybenzoic acid (5g, 0.030 mole)
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Methanol (75 mL)
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Thionyl chloride (8 mL)
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Solid sodium bicarbonate
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Water
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Ethyl acetate
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Anhydrous magnesium sulfate
Procedure:
-
A solution of 3,5-dimethyl-4-hydroxybenzoic acid in methanol is cooled in an ice bath.
-
Thionyl chloride is added dropwise to the cooled solution.
-
The reaction mixture is then allowed to warm to room temperature and is stirred for 16 hours.
-
Solid sodium bicarbonate is carefully added to neutralize the acid.
-
The resulting suspension is concentrated under reduced pressure.
-
The residue is partitioned between water and ethyl acetate (75 mL each).
-
The ethyl acetate layer is separated and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the product as a tan powder.
Yield: Quantitative (5.49 g).[4]
Logical Workflow for Synthesis
Caption: Fischer esterification of 4-hydroxy-3,5-dimethylbenzoic acid.
Purification
The crude product from the synthesis can be purified by recrystallization to obtain a higher purity solid.
Experimental Protocol: Purification by Recrystallization
While a specific solvent system for the recrystallization of Methyl 4-hydroxy-3,5-dimethylbenzoate is not explicitly detailed in the search results, a common approach for similar compounds involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature and allowing it to cool slowly to form crystals. A mixture of ethyl acetate and hexane is a plausible solvent system to explore for this purpose.
General Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
If the solution is colored, activated charcoal can be added and the solution filtered while hot.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.
-
Dry the crystals under vacuum.
Analytical Methods
The purity and identity of Methyl 4-hydroxy-3,5-dimethylbenzoate can be assessed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of Methyl 4-hydroxy-3,5-dimethylbenzoate. Based on methods for similar compounds, a C18 column is often suitable.[5]
Illustrative HPLC Method:
-
Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size)[5]
-
Mobile Phase: A gradient or isocratic mixture of methanol and water, potentially with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape. A possible starting point is a 45:55 (v/v) mixture of methanol and water with the pH adjusted to 4.8.[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection: UV detector at a wavelength of approximately 254 nm.[5]
-
Injection Volume: 20 µL[5]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for Methyl 4-hydroxy-3,5-dimethylbenzoate is not readily available in the provided search results, the expected chemical shifts can be predicted based on the structure. The ¹H NMR spectrum would likely show singlets for the two aromatic protons, the methoxy group protons, and the two methyl group protons. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the methyl carbons.
Infrared (IR) Spectroscopy: The IR spectrum of Methyl 4-hydroxy-3,5-dimethylbenzoate would be expected to show characteristic absorption bands for the hydroxyl (O-H) group (a broad band around 3300 cm⁻¹), the carbonyl (C=O) group of the ester (a strong band around 1700 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]⁺. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group (-COOCH₃).
Biological Activity and Signaling Pathways
While specific studies on the biological activity of Methyl 4-hydroxy-3,5-dimethylbenzoate are limited in the provided search results, its structural similarity to other phenolic compounds suggests potential for biological effects. Phenolic compounds are known to modulate various intracellular signaling pathways, including those involved in inflammation and cellular stress responses.
Potential Involvement in Signaling Pathways
Phenolic compounds have been shown to influence key signaling pathways such as:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Many phenolic compounds are known to inhibit the NF-κB pathway, which plays a crucial role in the inflammatory response.
-
MAPK (Mitogen-Activated Protein Kinase) pathways: These pathways, including ERK, JNK, and p38, are involved in cellular processes like proliferation, differentiation, and apoptosis, and can be modulated by phenolic compounds.
Further research is required to elucidate the specific biological activities of Methyl 4-hydroxy-3,5-dimethylbenzoate and its effects on these and other signaling pathways.
Signaling Pathway Diagram
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Methyl 4-hydroxy-3,5-dimethylbenzoate | CAS#:34137-14-9 | Chemsrc [chemsrc.com]
- 3. Methyl 4-hydroxy-3,5-dimethylbenzoate | 34137-14-9 | Benchchem [benchchem.com]
- 4. 4-Hydroxy-3,5-diMethylbenzoic Acid Methyl Ester synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
